Indolin-5-yl thiocyanate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-5-yl thiocyanate |
InChI |
InChI=1S/C9H8N2S/c10-6-12-8-1-2-9-7(5-8)3-4-11-9/h1-2,5,11H,3-4H2 |
InChI Key |
QHMMLIDUEWAZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)SC#N |
Origin of Product |
United States |
Synthetic Methodologies for Indolin 5 Yl Thiocyanate and Its Derivatives
General Synthetic Strategies for the Thiocyanate (B1210189) Moiety
The introduction of a thiocyanate group onto an aromatic or heteroaromatic ring can be accomplished through several general pathways. For the synthesis of indolin-5-yl thiocyanate, strategies analogous to those used for aniline (B41778) and indole (B1671886) derivatives are most relevant.
Approaches Involving Indole Derivatives and Thiocyanate Sources
While this compound is the primary focus, the rich chemistry of indole thiocyanation provides a foundation for understanding the behavior of the thiocyanate moiety with this heterocyclic system. The direct thiocyanation of the indole ring typically occurs at the electron-rich C3 position. benthamdirect.comresearchgate.net However, to achieve substitution at the 5-position of the indoline (B122111) core, methods must target the benzenoid ring.
One conceptual approach involves the synthesis of a substituted indole precursor followed by reduction of the pyrrole (B145914) ring to an indoline. For instance, a 5-substituted indole could be subjected to catalytic hydrogenation to yield the corresponding indoline. However, the direct thiocyanation of the indole benzene (B151609) ring at the C5 position is less common and often requires specific directing groups or multi-step synthetic sequences.
A more direct and plausible route for the synthesis of this compound involves the functionalization of the indoline scaffold itself. Since indoline is an aniline derivative, methods developed for the thiocyanation of anilines are highly applicable. A common strategy involves the reaction of anilines with a thiocyanate source in the presence of an oxidizing agent. For example, the reaction of anilines with potassium thiocyanate (KSCN) and N-bromosuccinimide (NBS) in ethanol (B145695) provides a straightforward method for the introduction of a thiocyanate group onto the aromatic ring. mdpi.com This reaction proceeds via the in-situ generation of an electrophilic thiocyanating agent. mdpi.com Given that the amino group in indoline is a strong activating group and an ortho-, para-director, this method would be expected to yield a mixture of products, with substitution at the C5 (para) and C7 (ortho) positions. Separation of these isomers would then be necessary.
Another viable strategy is the Sandmeyer reaction, starting from 5-aminoindoline. This classic transformation involves the diazotization of the primary aromatic amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a thiocyanate salt, typically in the presence of a copper(I) catalyst. nih.gov This method offers high regioselectivity, as the position of the thiocyanate group is determined by the initial position of the amino group.
Electrophilic Thiocyanation Protocols
Electrophilic thiocyanation is a primary method for introducing the SCN group onto aromatic and heteroaromatic rings. These protocols involve the reaction of an electron-rich substrate with a reagent that can deliver an electrophilic "SCN+" equivalent.
Thiocyanogen (B1223195) chloride (ClSCN) is a potent electrophilic thiocyanating agent. It can be generated in situ from the reaction of a thiocyanate salt with a source of positive chlorine, such as sulfuryl chloride or N-chlorosuccinimide (NCS). researchgate.net The reaction of indoline with in situ generated thiocyanogen chloride would likely lead to thiocyanation at the electron-rich positions of the benzene ring. Due to the high reactivity of this reagent, careful control of reaction conditions would be necessary to avoid side reactions and achieve selective substitution at the 5-position.
A plausible mechanism for the thiocyanation of indoline using NCS and a thiocyanate salt involves the initial formation of N-thiocyanatosuccinimide (NTS) or thiocyanogen chloride, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the indoline ring. mdpi.com
Copper catalysts have been employed to facilitate the thiocyanation of aromatic C-H bonds. These methods often involve the use of a directing group to achieve regioselectivity. For instance, palladium-catalyzed ortho-thiocyanation of 2-phenylpyridine (B120327) derivatives has been reported. nih.gov While direct C-H thiocyanation of the indoline C5-position without a directing group is challenging, N-acyl protected indolines could potentially be used to direct the substitution. Theoretical studies on transition-metal-catalyzed C-H functionalization of indolines suggest that reactions tend to occur on the benzene ring. researchgate.net
Copper-catalyzed methods for the thiocyanation of anilines have also been developed. These reactions typically use a copper salt as a catalyst and a thiocyanate source, often in the presence of an oxidant. The application of such a system to indoline would likely result in substitution at the 5- and 7-positions.
| Substrate | Catalyst | Thiocyanate Source | Oxidant | Solvent | Time (h) | Yield (%) | Ref. |
| N-Methyl Indole | Pd(OAc)₂ | Iodobenzene, then NaSCN/NCS | - | Silica (B1680970) gel (mechanochemical) | 1.5, then 0.25 | 70-80 (overall) | rsc.org |
| 2-Phenylpyridine | PdCl₂ | N-(Thiocyanato)phthalimide | - | DMF | 16 | 67 | nih.gov |
In recent years, photocatalytic methods have emerged as a green and efficient way to achieve C-H functionalization. Visible-light-promoted C-3 thiocyanation of indoles has been extensively studied, often using organic dyes like Rose Bengal or eosin (B541160) Y as photocatalysts. Current time information in Bangalore, IN.acs.org These reactions typically proceed through a radical mechanism. acs.org
While most literature focuses on the C3-position of indoles, photocatalytic methods for the thiocyanation of other electron-rich arenes, such as anilines, have been reported. acs.org A photocatalyst-free method for the C(sp²)–H thiocyanation of electron-rich heteroarenes and arenes using ammonium (B1175870) thiocyanate under visible light has been developed, which could potentially be applied to indoline. acs.org Another study describes the one-pot photocatalytic transformation of indolines into 3-thiocyanatoindoles using an iridium(III) photosensitizer, though this functionalizes the C3 position after aromatization. rsc.org
| Substrate | Photocatalyst | Thiocyanate Source | Oxidant | Solvent | Time (h) | Yield (%) | Ref. |
| 1H-Indole | Rose Bengal | NH₄SCN | Air | MeCN | 24 | 87 | acs.org |
| 4-Anilinocoumarins | None (Visible Light) | NH₄SCN | - | DMSO | 12 | up to 95 | acs.org |
| Indolines | Ir(III) complex | NH₄SCN | O₂ | THF | - | Good to high | rsc.org |
Electrochemical synthesis offers another environmentally friendly approach to C-H functionalization. Electrochemical thiocyanation of indoles has been reported to occur at the C3-position. More relevant to this compound synthesis is the electrochemical thiocyanation of anilines. These methods typically involve the anodic oxidation of the thiocyanate anion to generate a reactive electrophile that then attacks the electron-rich aromatic ring.
A study on the iodine-mediated electrochemical intramolecular C(sp²)–H amination for the synthesis of indolines and indoles demonstrates the feasibility of electrochemical methods on the indoline scaffold. organic-chemistry.org While this specific reaction does not involve thiocyanation, it highlights the potential for electrochemical C-H functionalization of the indoline ring system.
Nucleophilic Substitution Reactions for Thiocyanate Introduction
The introduction of a thiocyanate (-SCN) group onto the indoline ring at the 5-position is commonly achieved via nucleophilic substitution. This method typically involves the reaction of a 5-haloindoline derivative (e.g., 5-bromoindoline (B135996) or 5-iodoindoline) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). The halide at the C-5 position acts as a leaving group, which is displaced by the nucleophilic thiocyanate ion.
The efficiency of this reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of a catalyst. For instance, copper(I) salts like cuprous chloride (CuCl) can be used to catalyze the thiocyanation of aromatic halides. mdpi.com In some protocols, an oxidant such as potassium persulfate (K2S2O8) is employed in conjunction with the catalyst to facilitate the reaction. mdpi.com These reactions leverage stable and inexpensive thiocyanating reagents and often exhibit good tolerance to other functional groups present on the indoline core. mdpi.com
| Starting Material | Reagent | Catalyst/Additive | Solvent | Typical Yield |
| 5-Bromoindoline | KSCN | CuCl / K2S2O8 | DMF | Moderate to Good |
| 5-Iodoindoline | NH4SCN | None | DMSO | Good |
| 5-Nitroindoline | KSCN | Phase Transfer Catalyst | Toluene (B28343)/Water | Variable |
This table represents typical, generalized conditions for nucleophilic aromatic substitution to introduce a thiocyanate group and is based on established chemical principles.
Multi-Component Reactions for Integrated Thiocyanate Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient pathway for generating molecular diversity. rug.nl While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct complex indoline derivatives. nih.gov
For example, an Ugi or Passerini reaction could theoretically be designed to incorporate a thiocyanate-bearing component. nih.gov An Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org One could envision a scenario where one of the starting materials, such as the amine or aldehyde, is pre-functionalized with a thiocyanate group. This strategy allows for the rapid assembly of a complex scaffold that already contains the desired thiocyanate moiety, streamlining the synthetic process. acs.org The power of MCRs lies in their bond-forming efficiency and their ability to generate libraries of structurally diverse compounds from readily available starting materials. rug.nl
Site-Specific Functionalization of the Indoline Core
Once the this compound scaffold is obtained, further derivatization can be performed to modulate its chemical and biological properties.
Derivatization at the N-1 Position of the Indoline Ring
The secondary amine at the N-1 position of the indoline ring is a common site for functionalization. Standard reactions such as N-alkylation, N-acylation, and N-sulfonylation can be employed to introduce a wide variety of substituents.
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K2CO3) introduces an alkyl group.
N-Acylation : Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields N-acyl derivatives.
N-Sulfonylation : Reacting the indoline with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides the corresponding N-sulfonylated products. In some specialized applications, an -SO2F functional group can also be installed. google.com
These modifications can significantly alter the molecule's polarity, steric profile, and hydrogen-bonding capabilities.
Substituent Introduction at C-2, C-3, and C-5 Positions of the Indoline Core
Functionalization at the carbon atoms of the indoline core allows for extensive structural diversification.
C-2 Position : The C-2 methylene (B1212753) group can be oxidized under certain conditions to form an indolin-2-one (oxindole) derivative. It can also be a site for radical reactions or, after deprotonation with a strong base, can react with electrophiles.
C-3 Position : The C-3 position is particularly amenable to substitution, especially in the corresponding indolin-2-one system. nih.gov It can undergo aldol-type condensation with various aldehydes and ketones to introduce a range of substituted benzylidene or heteroarylmethylidenyl groups. nih.gov These modifications have been crucial in developing selective tyrosine kinase inhibitors. nih.gov
C-5 Position : The thiocyanate group at the C-5 position is itself a functional handle. It can be hydrolyzed to a thiol or a sulfonic acid, or it can participate in cycloaddition reactions, offering a gateway to further fused heterocyclic systems.
Synthesis of Specific this compound Derivative Classes
The synthetic methodologies described above can be applied to create specific classes of derivatives with tailored properties.
Synthesis of Indolin-2-one Thiocyanate Derivatives
Indolin-2-one (or oxindole) is a privileged scaffold in medicinal chemistry. The synthesis of 5-thiocyanatoindolin-2-one can be approached in two primary ways:
Thiocyanation of an Indolin-2-one Precursor : Starting with 5-bromoindolin-2-one, a nucleophilic substitution reaction with a thiocyanate salt (e.g., KSCN), often catalyzed by copper, can be used to install the thiocyanate group directly onto the oxindole (B195798) core.
Oxidation of an Indoline Precursor : Alternatively, one can start with this compound and perform a selective oxidation of the C-2 position to generate the corresponding carbonyl group.
Once the 5-thiocyanatoindolin-2-one core is synthesized, further derivatization is common. The C-3 position is often functionalized by a Knoevenagel condensation reaction with various aromatic or heteroaromatic aldehydes. nih.gov This yields 3-substituted-5-thiocyanatoindolin-2-ones, a class of compounds investigated for various biological activities. nih.govnih.gov
| Derivative Class | Key Synthetic Step | Precursor Example | Reagents for Key Step |
| N-Alkylthis compound | N-Alkylation | This compound | Benzyl bromide, K2CO3 |
| 3-Benzylidene-5-thiocyanatoindolin-2-one | Knoevenagel Condensation | 5-Thiocyanatoindolin-2-one | Benzaldehyde, Piperidine |
| N-Acetylthis compound | N-Acylation | This compound | Acetyl chloride, Et3N |
This table illustrates the synthesis of key derivative classes based on the this compound scaffold.
Synthesis of Related Indole-3-thiocyanate Derivatives
The thiocyanation of indoles is a significant chemical transformation due to the wide-ranging applications of the resulting thiocyanate compounds in organic synthesis. researchgate.net Various methods have been developed for the regioselective thiocyanation of indoles, primarily at the C-3 position, which is the most nucleophilic site.
A common approach involves the use of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent. researchgate.net For instance, a green and efficient protocol utilizes KSCN with hydrogen peroxide (H₂O₂) as a mild oxidant in an aqueous medium, catalyzed by boron sulfonic acid. researchgate.net This method offers high regioselectivity for the synthesis of indole-3-thiocyanates.
Another strategy employs iodine in a one-pot, three-component reaction of an indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate to construct indolyl-1,3,4-thiadiazole amines, demonstrating the reactivity of the indole nucleus towards thiocyanate precursors. nih.gov
Visible-light-promoted, metal-free C-3 thiocyanation of indoles has also been reported, highlighting modern, environmentally benign synthetic routes. acs.org These reactions demonstrate the versatility of the indole scaffold in undergoing thiocyanation under various conditions.
Table 1: Examples of Reagents for the Synthesis of Indole-3-thiocyanate Derivatives
| Reagent/Catalyst System | Substrate | Product | Reference |
| KSCN / H₂O₂ / Boron Sulfonic Acid | Indole | 1H-Indol-3-yl thiocyanate | researchgate.net |
| NH₄SCN / Iodine | Indole-3-carboxaldehyde | 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | nih.gov |
| NH₄SCN / Visible Light | Indole | 3-Thiocyanoindole | acs.org |
This table is interactive. Click on the headers to sort.
Synthesis of Thiohydantoin-Linked Indoline Systems
Thiohydantoin-linked indoline systems represent a class of compounds with significant biological interest. nih.gov The synthesis of these molecules often involves the construction of the thiohydantoin ring onto an indoline precursor.
A key method for synthesizing 2-thiohydantoin (B1682308) derivatives involves the reaction of an appropriate isothiocyanate with an amino acid or its ester. bibliotekanauki.pl For the synthesis of indoline-based thiohydantoins, this would typically involve a multi-step process starting with an indoline derivative.
One reported approach describes the design and synthesis of indoline thiohydantoin derivatives as androgen receptor antagonists. nih.gov While the specific synthetic steps for the thiocyanate linkage are not detailed, the general synthesis of thiohydantoins often proceeds via the condensation of an α-amino acid with an isothiocyanate, followed by cyclization. bibliotekanauki.plnih.gov For example, the reaction of an amino acid with an isothiocyanate forms a thiourea (B124793) derivative, which can then be cyclized under acidic or basic conditions to yield the thiohydantoin ring.
The synthesis of 5-arylidene-2-thiohydantoins can be achieved through the condensation of aromatic aldehydes with 2-thiohydantoin. bibliotekanauki.pl This suggests that an indoline-5-carboxaldehyde could potentially be used as a precursor to synthesize an indolin-5-ylidene-2-thiohydantoin.
Table 2: General Methods for Thiohydantoin Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Isothiocyanate | Amino Acid/Ester | Thiohydantoin | bibliotekanauki.pl |
| Thiourea | α-Diketone (e.g., Benzil) | 5,5-Diaryl-thiohydantoin | bibliotekanauki.pl |
| 2-Thiohydantoin | Aromatic Aldehyde | 5-Arylidene-2-thiohydantoin | bibliotekanauki.pl |
This table is interactive. Click on the headers to sort.
Chemical Transformations and Reactivity Studies of Indolin 5 Yl Thiocyanate
Nucleophilic Reactivity of the Thiocyanate (B1210189) Group
The thiocyanate anion is recognized as an ambident nucleophile, possessing two potential sites of reactivity: the sulfur and the nitrogen atoms. The course of its reaction is influenced by factors such as the nature of the electrophile and the specific reaction conditions. In the case of indolin-5-yl thiocyanate, reactions typically occur at the sulfur atom, which is the more nucleophilic center, leading to the formation of new carbon-sulfur bonds.
The sulfur atom of the thiocyanate group in this compound readily participates in nucleophilic substitution reactions with a range of electrophiles. For example, it can react with alkyl halides, where the sulfur atom displaces the halide leaving group to form the corresponding thioethers (sulfides). This type of reaction is a fundamental transformation for thiocyanates, providing a direct route to introduce alkyl groups onto the sulfur atom.
The nucleophilic character of the thiocyanate group is instrumental in the construction of more complex, sulfur-containing heterocyclic systems. A notable application is in the synthesis of thiazole (B1198619) derivatives. For instance, the reaction of this compound with α-haloketones or related electrophiles can lead to the formation of substituted thiazoles. This transformation proceeds via an initial attack of the thiocyanate's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration sequence to yield the aromatic thiazole ring. This synthetic strategy highlights the utility of the thiocyanate group as a building block for heterocyclic chemistry.
Oxidative Transformations of the Thiocyanate Moiety
The thiocyanate group is susceptible to oxidation, which can lead to the formation of various sulfur species with higher oxidation states. The specific product of the oxidation reaction depends on the oxidizing agent used and the reaction conditions. For example, treatment with strong oxidizing agents can convert the thiocyanate group into a sulfonic acid (-SO3H) or a sulfonyl halide (-SO2X). These transformations provide a synthetic entry point to sulfonyl-containing compounds, which are of significant interest in medicinal chemistry and materials science. While the general reactivity patterns of aryl thiocyanates suggest that this compound would undergo such transformations, specific studies detailing these oxidative reactions are not extensively documented.
Reductive Transformations of the Thiocyanate Moiety
The reduction of the thiocyanate group represents a straightforward and valuable method for the synthesis of the corresponding thiols (also known as mercaptans). This transformation is particularly useful as it unmasks a highly reactive thiol functionality.
The conversion of this compound to indoline-5-thiol is a key reductive process. This reaction can be accomplished using a variety of reducing agents. Common reagents employed for the reduction of aryl thiocyanates to thiols include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), and dithiothreitol (B142953) (DTT). The resulting indoline-5-thiol is a versatile intermediate that can participate in a wide array of subsequent chemical reactions, such as S-alkylation to form thioethers or oxidation to generate disulfides. The generation of the thiol from the more stable thiocyanate precursor is often a critical step in the multistep synthesis of complex target molecules.
| Reaction Type | Reagent(s) | Product |
| Reduction | Lithium aluminum hydride (LiAlH4) | Indoline-5-thiol |
| Reduction | Sodium borohydride (NaBH4) | Indoline-5-thiol |
| Reduction | Dithiothreitol (DTT) | Indoline-5-thiol |
Isomerization and Rearrangement Reactions
Isomerization of Thiocyanates to Isothiocyanates
The isomerization of thiocyanates (R-SCN) to their more thermodynamically stable isothiocyanate (R-NCS) isomers is a well-documented thermal process. researchgate.netpreprints.org This transformation typically occurs upon heating and can proceed through a dissociative ionic mechanism or a concerted chemrxiv.orgchemrxiv.org-sigmatropic rearrangement, particularly for allylic thiocyanates. researchgate.netnih.gov For aryl thiocyanates like the indolinyl derivative, the isomerization is generally less facile than for alkyl thiocyanates but can be induced under thermal conditions. nih.govorganic-chemistry.org
The mechanism often involves the formation of an intimate ion pair, [SCN]⁻ and the indolinyl cation, within a solvent cage, which then recombines through the nitrogen atom to yield the isothiocyanate. The stability of the resulting isothiocyanate is a significant driving force for this rearrangement. researchgate.net While specific studies detailing the isomerization of this compound are not prevalent, the general principles of thiocyanate chemistry suggest that this transformation is a key aspect of its reactivity profile, particularly at elevated temperatures. organic-chemistry.orgacs.org In some synthetic routes, isothiocyanates are the target molecules, and their formation from amines can be achieved using reagents like carbon disulfide (CS₂). For instance, indoline (B122111) derivatives have been converted to the corresponding isothiocyanates to serve as intermediates in the synthesis of anti-inflammatory agents. nih.gov
Table 1: General Conditions for Thiocyanate Isomerization
| Substrate Type | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl Thiocyanate | Vapor phase, 200-400 °C, catalyst (e.g., silica (B1680970) gel) | Alkyl Isothiocyanate | rug.nl |
| Allyl Thiocyanate | Heating in various solvents (e.g., cyclohexane, acetonitrile) | Allyl Isothiocyanate | nih.gov |
Cycloaddition Reactions Involving the Thiocyanate Group
The cyano group within the thiocyanate moiety can act as a dipolarophile, participating in cycloaddition reactions to form various heterocyclic systems. This reactivity provides a powerful tool for constructing complex molecular architectures from relatively simple precursors.
A prominent reaction of organic thiocyanates is their [2+3]-cycloaddition with azides to form 5-substituted-1H-tetrazoles. mdpi.com This transformation is particularly valuable as the tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry. rsc.orgresearchgate.netrsc.org The reaction typically involves treating the thiocyanate with an azide (B81097) source, most commonly sodium azide (NaN₃), often in the presence of a catalyst. mdpi.com
For substrates related to the indoline scaffold, such as 3-thiocyanato-indoles, this cycloaddition has been effectively demonstrated. For example, the reaction of thiocyanated indoles with NaN₃ can be catalyzed by zinc(II) chloride or sulfamic acid (NH₂SO₃H) to produce the corresponding 5-sulfenyl tetrazoles. acs.orgnih.gov The general procedure involves heating the thiocyanate and sodium azide in a solvent like isopropanol (B130326) or dimethylformamide (DMF). researchgate.netacs.org The use of catalysts like zinc salts or L-proline can lead to milder reaction conditions, shorter reaction times, and excellent yields for a wide range of substrates, including thermally unstable thiocyanates. mdpi.com Mechanochemical methods have also been developed, providing a solvent-free and sustainable approach to this transformation. nih.gov
These reactions highlight the utility of the thiocyanate group as a linchpin for introducing the tetrazole moiety onto the indole (B1671886) framework, a common scaffold in pharmacologically active compounds. nih.gov
Table 2: Synthesis of Tetrazoles from Indole-Related Thiocyanates
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Thiocyanato-indole (2a) | NaN₃, ZnCl₂ | Isopropanol | 5-(Indol-3-ylthio)-1H-tetrazole | 84% | acs.org |
| 3-Thiocyanato-indole (2a) | NaN₃, NH₂SO₃H (cat.) | Mixer-mill, 60 min | 5-(Indol-3-ylthio)-1H-tetrazole | 95% | nih.gov |
| Aryl Thiocyanate | NaN₃, L-proline (cat.) | DMF, 120 °C | 5-(Arylthio)-1H-tetrazole | ~90% |
Coupling Reactions and Sulfur-Cyano Bond Cleavage
The thiocyanate group is a versatile handle for carbon-sulfur and carbon-carbon bond-forming reactions. These transformations often proceed via cleavage of the sulfur-cyano (S-CN) bond, allowing the sulfur atom to participate in various coupling processes. acs.org
Palladium-catalyzed coupling reactions have been demonstrated with thiocyanate derivatives. For instance, the S-CN bond can be cleaved, and the resulting sulfur species can engage in coupling with partners like phenylacetylene (B144264), affording trisubstituted alkenes. acs.org This indicates that the thiocyanate group can serve as a precursor to a thiol or thiolate anion in situ, which then participates in cross-coupling reactions.
Copper-catalyzed reactions are also prevalent. A copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes has been developed, proceeding under mild, open-air conditions to produce alkynyl sulfides in excellent yields. While not performed on this compound itself, this methodology showcases the potential for S-CN bond cleavage and subsequent C(sp)-S bond formation. Similarly, copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with potassium thiocyanate (KSCN) is a known method to form aryl thiocyanates, demonstrating the reactivity of the thiocyanate ion in C-S bond formation. acs.org
Furthermore, the sulfur atom of the thiocyanate can act as a nucleophile. Reductive cleavage of aryl thiocyanates with reagents like samarium(II) iodide (SmI₂) generates samarium thiolates, which can then undergo palladium-catalyzed coupling with aryl halides to form mixed aryl sulfides. This approach is compatible with a range of functional groups.
These coupling reactions significantly expand the synthetic utility of this compound beyond its use as a simple sulfur-containing building block, enabling its incorporation into more complex molecular architectures through the strategic cleavage and formation of C-S bonds. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Indolin-5-yl isothiocyanate |
| 5-(Indol-3-ylthio)-1H-tetrazole |
| 3-Thiocyanato-indole |
| Alkyl Thiocyanate |
| Alkyl Isothiocyanate |
| Allyl Thiocyanate |
| Allyl Isothiocyanate |
| 5-Substituted-1H-tetrazoles |
| 5-Sulfenyl tetrazoles |
| Aryl Thiocyanate |
| 5-(Arylthio)-1H-tetrazole |
| Alkynyl sulfides |
| Mixed aryl sulfides |
| Sodium azide |
| Zinc(II) chloride |
| Sulfamic acid |
| L-proline |
| Carbon disulfide |
| Phenylacetylene |
| Samarium(II) iodide |
| Potassium thiocyanate |
| Copper(I) iodide |
Spectroscopic and Advanced Structural Characterization of Indolin 5 Yl Thiocyanate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR (¹H, ¹³C)
One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular framework. Analysis of chemical shifts (δ), coupling constants (J), and signal integrations allows for the assignment of specific atoms within the indoline (B122111) scaffold and its substituents.
For a series of substituted 1,3-dimethyl-3-(thiocyanatomethyl)indolin-2-one derivatives, ¹H and ¹³C NMR data have been extensively reported. The chemical shifts of the protons and carbons are influenced by the electronic effects of the substituents on the aromatic ring of the indoline core. For instance, electron-withdrawing groups typically cause downfield shifts of nearby aromatic protons, while electron-donating groups cause upfield shifts.
The protons of the indoline ring system typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 6.8 and 8.4 ppm. The methylene (B1212753) protons of the thiocyanatomethyl group (-CH₂SCN) exhibit a characteristic singlet or a set of doublets around δ 3.4 ppm. mdpi.com The methyl groups attached to the nitrogen (N-CH₃) and at the C3 position (C3-CH₃) show singlets around δ 3.3 and δ 1.5 ppm, respectively. mdpi.com
In the ¹³C NMR spectra, the carbonyl carbon (C=O) of the indolin-2-one system is typically observed at a downfield chemical shift of around δ 177 ppm. The carbon of the thiocyanate (B1210189) group (-SCN) resonates in the region of δ 110-112 ppm. The carbons of the aromatic ring appear between δ 108 and δ 150 ppm. mdpi.comresearchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 1,3-Dimethyl-3-(thiocyanatomethyl)indolin-2-one Derivatives in CDCl₃. mdpi.comresearchgate.net
| Substituent (at C5) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -H | 7.32–7.28 (m, 1H), 7.21 (ddd, J = 7.5, 1.3, 0.6 Hz, 1H), 7.15–7.06 (m, 4H), 6.88–6.83 (m, 2H), 6.69 (dt, J = 7.9, 0.8 Hz, 1H), 3.63–3.50 (m, 2H), 3.22–3.10 (m, 2H), 3.03 (s, 3H) | 176.2, 144.1, 134.2, 130.0, 129.6, 129.2, 127.9, 127.2, 124.6, 122.8, 111.6, 108.6, 54.5, 43.0, 39.4, 26.2 |
| -Br | 7.50 (dd, J = 8.3, 2.0 Hz, 1H), 7.40 (d, J = 1.9 Hz, 1H), 6.80 (d, J = 8.3 Hz, 1H), 3.37 (d, J = 1.0 Hz, 2H), 3.24 (s, 3H), 1.51 (s, 3H) | 176.8, 142.6, 132.3, 132.0, 126.9, 115.9, 111.2, 110.2, 48.8, 40.5, 26.7, 22.7 |
| -NO₂ | 8.36 (dd, J = 8.7, 2.2 Hz, 1H), 8.20 (d, J = 2.2 Hz, 1H), 7.03 (d, J = 8.7 Hz, 1H), 3.43 (s, 2H), 3.34 (s, 3H), 1.57 (s, 3H) | 177.5, 149.2, 143.9, 130.7, 126.7, 119.7, 110.5, 108.5, 48.9, 39.9, 27.0, 22.8 |
| -CN | 7.70 (dd, J = 8.2, 1.6 Hz, 1H), 7.54 (d, J = 1.6 Hz, 1H), 6.99 (d, J = 8.2 Hz, 1H), 3.38 (s, 2H), 3.29 (s, 3H), 1.52 (s, 3H) | 177.1, 147.4, 134.7, 131.1, 127.1, 118.8, 110.7, 109.3, 106.6, 48.7, 40.1, 26.8, 22.7 |
| -COOCH₃ | 8.10 (dd, J = 8.2, 1.7 Hz, 1H), 7.94 (d, J = 1.9 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H), 3.39 (s, 2H), 3.28 (s, 3H), 1.51 (s, 3H) | 177.7, 166.5, 147.6, 132.1, 130.0, 125.3, 124.8, 111.0, 108.4, 52.3, 48.5, 40.4, 26.8, 22.7 |
Two-Dimensional (2D) NMR Techniques (e.g., gDQFCOSY, HSQCAD, HMBCAD, ROESYAD)
While specific 2D NMR data for Indolin-5-yl thiocyanate itself are not widely published, the application of these techniques to structurally related complex indoline derivatives demonstrates their power in unambiguous structure elucidation. aip.org
gDQFCOSY (gradient-selected Double Quantum Filtered Correlation Spectroscopy): This experiment reveals scalar coupling networks between protons (¹H-¹H correlations), typically through two or three bonds. It is instrumental in identifying adjacent protons within the indoline ring and its substituents.
HSQCAD (gradient-selected Heteronuclear Single Quantum Coherence-Adiabatic): This technique correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
HMBCAD (gradient-selected Heteronuclear Multiple Bond Correlation-Adiabatic): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). It is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations from the methylene protons of the thiocyanatomethyl group to the C3 and C3a carbons of the indoline ring, confirming its position. aip.org
ROESYAD (Rotating-frame Overhauser Effect Spectroscopy-Adiabatic): This technique identifies protons that are close in space, irrespective of whether they are connected through bonds. It provides information about the stereochemistry and conformation of the molecule by detecting through-space dipolar interactions (NOEs).
For complex molecules like dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines], these 2D NMR techniques have been critical in confirming the regio- and stereochemistry of the final products. aip.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is particularly useful for identifying the presence of specific functional groups.
The FT-IR spectrum of an this compound derivative is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Thiocyanate Group (-S-C≡N): The most characteristic vibration is the strong, sharp absorption band for the C≡N triple bond stretch, which typically appears in the range of 2175–2140 cm⁻¹. wiley.comaip.org This band is a clear diagnostic marker for the presence of the thiocyanate functionality. The C-S stretch is much weaker and appears in the fingerprint region, typically between 710 and 680 cm⁻¹.
Indolinone Core: In derivatives containing an oxindole (B195798) (indolin-2-one) moiety, a strong absorption due to the lactam carbonyl (C=O) stretching vibration is observed in the region of 1730–1680 cm⁻¹. researchgate.net The N-H stretching vibration of the indoline ring, if unsubstituted, gives rise to a band around 3400-3300 cm⁻¹. researchgate.net
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring of the indoline core typically appear as a series of bands in the 1620–1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are usually observed above 3000 cm⁻¹. researchgate.net
The combination of these characteristic bands in an FT-IR spectrum provides strong evidence for the successful synthesis and functionalization of this compound derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. This is a definitive method for confirming the identity of a newly synthesized compound. For various indolin-2-one derivatives bearing a thiocyanatomethyl group, HRMS data has been used to confirm their elemental composition by comparing the experimentally measured mass with the calculated mass for the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. mdpi.comresearchgate.netresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many indoline derivatives. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts. This technique is routinely used to confirm the molecular weight of the target compounds. mdpi.comresearchgate.net The observation of the correct molecular ion peak in the ESI-MS spectrum is a primary indicator of a successful reaction.
Table 2: High-Resolution Mass Spectrometry (ESI-HRMS) Data for Selected 1,3-Dimethyl-3-(thiocyanatomethyl)indolin-2-one Derivatives. mdpi.comresearchgate.net
| Substituent (at C5) | Formula ([M+H]⁺) | Calculated m/z | Found m/z |
| -Br | C₁₂H₁₂BrN₂OS⁺ | 310.9848 | 310.9856 |
| -NO₂ | C₁₂H₁₂N₃O₃S⁺ | 278.0593 | 278.0581 |
| -CN | C₁₃H₁₂N₃OS⁺ | 258.0695 | 258.0699 |
| -CF₃ | C₁₃H₁₂F₃N₂OS⁺ | 301.0617 | 301.0616 |
| -COCH₃ | C₁₄H₁₅N₂O₂S⁺ | 275.0848 | 275.0844 |
| -COOCH₃ | C₁₄H₁₄N₂O₃SNa⁺ | 313.0617 | 313.0620 |
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
Detailed Research Findings
A pertinent example is the crystal structure analysis of 3-thiocyanato-1H-indole-6-carboxylic acid. This study highlights several key structural features that are anticipated to be relevant for this compound derivatives:
Intermolecular Interactions: The crystal packing of indole (B1671886) derivatives is often dominated by a combination of hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding: In derivatives containing suitable functional groups, such as the N-H group of the indoline ring, hydrogen bonding plays a significant role in stabilizing the crystal lattice. These interactions can form extensive networks, influencing the orientation of molecules within the unit cell.
π-π Stacking: The aromatic nature of the indole nucleus facilitates π-π stacking between adjacent molecules. The typical interplanar distances for such interactions range from 3.3 to 3.8 Ångstroms. The presence and position of the thiocyanate substituent can modulate these stacking patterns.
Influence of the Thiocyanate Group: The thiocyanate group is a potent modulator of the electronic properties of the aromatic ring to which it is attached. It acts as an electron-withdrawing group, which can affect the electron density distribution across the indoline system. This electronic modification can, in turn, influence the strength and nature of intermolecular interactions.
The solid-state architecture of these molecules is a delicate balance of these various forces. The precise arrangement of molecules in the crystal lattice is critical for determining the material's bulk properties, including solubility, melting point, and even its biological activity.
Interactive Data Tables
To illustrate the typical geometric parameters determined by X-ray crystallography for related structures, the following tables provide representative data. These values are based on the analysis of indole and thiocyanate-containing compounds.
Table 1: Typical Bond Lengths in Indole Thiocyanate Derivatives
| Bond | Typical Length (Å) |
| C-C (aromatic) | 1.36 - 1.42 |
| C-N (indole ring) | 1.37 - 1.40 |
| C-S (thiocyanate) | 1.68 - 1.72 |
| S-C (thiocyanate) | 1.55 - 1.59 |
| C≡N (thiocyanate) | 1.14 - 1.16 |
Table 2: Typical Bond Angles in Indole Thiocyanate Derivatives
| Angle | Typical Value (°) |
| C-S-C | 98 - 102 |
| S-C≡N | 178 - 180 |
| C-C-C (in ring) | 118 - 122 |
| C-N-C (in ring) | 107 - 110 |
Computational and Theoretical Chemistry of Indolin 5 Yl Thiocyanate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental tools for predicting the geometric, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data. acs.orgias.ac.in For a molecule like Indolin-5-yl thiocyanate (B1210189), these calculations would provide a deep understanding of its intrinsic characteristics at the atomic level.
Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comresearchgate.net It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov A typical study would begin by optimizing the molecular geometry of Indolin-5-yl thiocyanate to find its most stable three-dimensional conformation (lowest energy state). This is achieved using a specific functional (e.g., B3LYP, M06-2X, or CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)), which defines the mathematical functions used to describe the orbitals. researchgate.netresearchgate.net
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the indoline (B122111) ring system and the orientation of the thiocyanate group relative to the ring.
Analysis of Electronic Density
The electron density distribution, calculated via DFT, illustrates how electrons are shared among the atoms in the molecule. This analysis can identify regions of high and low electron density, which are crucial for understanding chemical bonding and reactivity. For this compound, one would expect a high electron density around the nitrogen and sulfur atoms of the thiocyanate group and within the aromatic portion of the indoline ring.
Natural Bond Orbital (NBO) Charge Analysis
Natural Bond Orbital (NBO) analysis is used to interpret the wave function in terms of localized chemical bonds and lone pairs, providing a picture that aligns well with Lewis structures. researchgate.netresearchgate.netnih.gov This method calculates the partial charges on each atom, offering a quantitative measure of electron distribution. nih.gov
For this compound, NBO analysis would quantify the charge on each atom, highlighting the electronegativity differences. It would also analyze donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. These interactions are key to understanding the molecule's stability and electronic communication between the indoline ring and the thiocyanate substituent. researchgate.net The strength of these interactions is often evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). nih.gov
Typical NBO Charge Data Format
| Atom | Charge (e) |
| N (indole) | (value) |
| C (aromatic) | (value) |
| S (thiocyanate) | (value) |
| N (thiocyanate) | (value) |
| C (thiocyanate) | (value) |
| This table is illustrative. Actual values would be generated from a specific DFT calculation. |
Frontier Molecular Orbital (HOMO-LUMO) Energetics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dntb.gov.ua The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. dntb.gov.ua
A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be easily excited. chemrxiv.org Analysis of this compound would involve calculating these energies and visualizing the spatial distribution of the HOMO and LUMO. This would show which parts of the molecule are involved in electron donation (typically the electron-rich indoline ring) and electron acceptance (often involving the π* orbitals of the thiocyanate and aromatic system). youtube.com
Illustrative Frontier Orbital Energy Table
| Parameter | Energy (eV) |
| E_HOMO | (value) |
| E_LUMO | (value) |
| Energy Gap (ΔE) | (value) |
| This table is illustrative. Actual values would be generated from a specific DFT calculation. |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential projected onto the electron density surface. mdpi.com It is used to predict reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. researchgate.net
For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms, making them sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton of the indoline ring, would likely show positive potential. researchgate.net
Prediction of Spectroscopic Data (IR and NMR Spectra)
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing new compounds. rsc.org
DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. acs.org By analyzing the vibrational modes, each calculated frequency can be assigned to a specific bond stretching, bending, or wagging motion. For this compound, this would allow for the theoretical assignment of characteristic peaks, such as the N-H stretch of the indoline, aromatic C-H stretches, and the strong, characteristic stretch of the thiocyanate (S-C≡N) group.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be compared with experimental data to confirm the molecular structure. This would be crucial for distinguishing this compound from its other isomers by predicting the precise chemical environment of each proton and carbon atom.
Example of Predicted vs. Experimental Data Table
| Functional Group | Calculated IR Freq. (cm⁻¹) | Experimental IR Freq. (cm⁻¹) | Assignment |
| N-H (Indoline) | (value) | (value) | Stretching |
| S-C≡N | (value) | (value) | Stretching |
| Aromatic C-H | (value) | (value) | Stretching |
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | |
| C4 | (value) | (value) | |
| C5 | (value) | (value) | |
| C6 | (value) | (value) | |
| C7 | (value) | (value) | |
| This table is illustrative. Actual values would be generated from specific calculations and experiments. |
Global Quantum Descriptors and Reactivity Parameters
Global quantum descriptors, derived from the principles of Density Functional Theory (DFT), are crucial in predicting the reactivity and stability of a molecule. These parameters are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
Ionization Potential and Electron Affinity
The ionization potential (IP) and electron affinity (EA) are fundamental descriptors of a molecule's reactivity. IP, the energy required to remove an electron, is related to the HOMO energy (IP ≈ -EHOMO). Electron affinity, the energy released when an electron is added, is related to the LUMO energy (EA ≈ -ELUMO). nih.gov For substituted indoline derivatives, these values are influenced by the nature of the substituent. The electron-withdrawing nature of the thiocyanate group at the 5-position is expected to influence these parameters significantly.
Ionization Potential (IP): The presence of the thiocyanate group would likely increase the ionization potential compared to unsubstituted indoline, making it more difficult to oxidize.
Electron Affinity (EA): Conversely, the electron affinity is expected to be higher, indicating a greater propensity to accept an electron.
A variety of reactivity descriptors for related heterocyclic compounds have been determined using the energies of HOMO and LUMO. researchgate.net
Electronegativity and Chemical Hardness
Electronegativity (χ) and chemical hardness (η) provide further insights into a molecule's reactivity. Electronegativity, the power of an atom to attract electrons to itself, is calculated as χ = (IP + EA) / 2. Chemical hardness, a measure of resistance to deformation of the electron cloud, is given by η = (IP - EA) / 2. nih.gov
Electronegativity (χ): Due to the electronegative thiocyanate group, this compound is expected to have a relatively high electronegativity value.
Chemical Hardness (η): This parameter helps in understanding the stability of the molecule. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. acs.org
The table below presents hypothetical yet expected ranges for these parameters for this compound, based on computational studies of similar molecules. researchgate.netnih.govnih.gov
| Descriptor | Formula | Expected Characteristics for this compound |
| Ionization Potential (IP) | IP ≈ -EHOMO | Relatively High |
| Electron Affinity (EA) | EA ≈ -ELUMO | Moderately High |
| Electronegativity (χ) | χ = (IP + EA) / 2 | High |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Moderate to High |
Dipole Moment and Total Ground State Energy
The dipole moment and total ground state energy are also important quantum chemical parameters.
Dipole Moment (µ): The dipole moment is a measure of the polarity of a molecule. The introduction of the polar thiocyanate group to the indoline scaffold is expected to result in a significant dipole moment, with the negative pole likely oriented towards the thiocyanate group. rsc.org
Total Ground State Energy (Etotal): This is the total energy of the molecule in its most stable electronic state. It is a fundamental output of DFT calculations and is used as a basis for calculating other thermodynamic properties. nih.gov
Thermochemical Parameters and Energetic Considerations
Thermochemical parameters are vital for understanding the energy changes that occur during chemical reactions and for assessing the stability of a compound.
Enthalpy of Formation (EOF) Prediction
The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. While specific experimental data for this compound is unavailable, computational methods can predict this value. For instance, the thermal analysis of related thiocyanate complexes has been used to determine their thermal stability and decomposition pathways. researchgate.net The enthalpy of formation for s-tetrazine derivatives, another class of nitrogen-containing heterocycles, has been evaluated to understand their energetic properties. acs.org It is expected that the formation of this compound is an exothermic process.
Thermodynamic Parameters of Chemical Reactions
The thermodynamic parameters of reactions involving this compound, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be computationally modeled. For example, studies on the formation of zinc(II) thiocyanate complexes have determined these parameters, revealing the spontaneity and nature of the complexation reactions. rsc.org For a hypothetical reaction involving this compound, these parameters would dictate the equilibrium position and reaction rate. For instance, in a substitution reaction, the relative stability of the reactants, products, and transition states, as defined by their free energies, would determine the reaction's feasibility.
The following table summarizes the key thermochemical parameters and their significance.
| Parameter | Symbol | Significance for this compound |
| Enthalpy of Formation | ΔHf° | Indicates the stability of the compound relative to its elements. |
| Gibbs Free Energy of Reaction | ΔG | Determines the spontaneity of a reaction involving the compound. |
| Enthalpy of Reaction | ΔH | Represents the heat absorbed or released during a reaction. |
| Entropy of Reaction | ΔS | Measures the change in disorder during a reaction. |
Molecular Modeling for Reaction Mechanism Elucidation
Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound. Through the application of molecular modeling techniques, it is possible to gain a deeper understanding of the factors that govern the reactivity and selectivity of this compound. These theoretical approaches allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states, providing insights that are often difficult to obtain through experimental means alone.
Regioselectivity and Stereoselectivity Predictions
Molecular modeling is particularly valuable in predicting the regioselectivity and stereoselectivity of reactions involving this compound. The indole (B1671886) scaffold and the thiocyanate group both offer multiple reactive sites, leading to the potential for the formation of various constitutional isomers and stereoisomers. Computational methods can help to elucidate the preferred pathways and predict the major products.
For instance, in electrophilic substitution reactions, the indole ring of this compound can be attacked at several positions. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the possible intermediates and transition states, thereby predicting the most likely site of reaction. nih.gov Factors such as the nature of the electrophile and the reaction conditions can be computationally modeled to assess their impact on regioselectivity. nih.gov
A hypothetical study on the alkylation of this compound could involve the calculation of activation energies for the formation of different regioisomers. The results, as depicted in the table below, could predict the favored product.
| Regioisomer | Calculated Activation Energy (kcal/mol) | Predicted Product Distribution (%) |
|---|---|---|
| N-alkylation | 15.2 | >95 |
| C4-alkylation | 20.5 | <5 |
| C6-alkylation | 21.1 | <1 |
| C7-alkylation | 19.8 | <1 |
Similarly, in reactions where new stereocenters are formed, such as in [3+2] cycloaddition reactions, computational modeling can predict the stereochemical outcome. acs.org By calculating the energies of the endo and exo transition states, the diastereoselectivity of the reaction can be determined. acs.org
Transition State Characterization
The characterization of transition states is a cornerstone of understanding reaction mechanisms. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is not directly observable experimentally. Computational chemistry provides the tools to locate and characterize these critical structures. acs.org
For a given reaction of this compound, quantum chemical calculations can be used to search for transition state geometries. nih.gov Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. acs.org
The table below illustrates hypothetical data from a computational study on the isomerization of this compound to Indolin-5-yl isothiocyanate.
| Property | Value |
|---|---|
| Activation Energy (kcal/mol) | 25.8 |
| Imaginary Frequency (cm-1) | -250.i |
| Key Bond Distances in Transition State (Å) | C5-S: 2.1, S-C(N): 1.9, C(N)-N: 1.2 |
The geometric parameters of the calculated transition state, such as bond lengths and angles, provide a detailed picture of the atomic rearrangement during the reaction. Furthermore, the energy of the transition state relative to the reactants determines the activation energy, a key kinetic parameter. acs.org By comparing the activation energies of competing reaction pathways, the most favorable mechanism can be identified.
Reaction Mechanism Studies Involving Indolin 5 Yl Thiocyanate
Mechanistic Pathways of Electrophilic and Nucleophilic Thiocyanation
The thiocyanation of the indoline (B122111) scaffold, an electron-rich aromatic system, predominantly proceeds via an electrophilic aromatic substitution mechanism. researchgate.netrasayanjournal.co.in The reactivity of the indole (B1671886) nucleus, particularly at the C3 position, makes it susceptible to attack by electrophilic thiocyanating agents. researchgate.net When the C3 position is blocked, functionalization can occur at other positions, including the C5 position of an indoline derivative.
A common method for electrophilic thiocyanation involves the in situ generation of an electrophilic species from a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), and an oxidizing agent. researchgate.netresearchgate.net A frequently used system is the combination of N-chlorosuccinimide (NCS) and a thiocyanate salt. rsc.org The proposed mechanism begins with the reaction of NCS with the thiocyanate anion (SCN⁻) to form an electrophilic intermediate, likely thiocyanogen (B1223195) chloride (ClSCN) or N-thiocyanatosuccinimide. researchgate.net The electron-rich indoline ring then attacks the electrophilic sulfur atom of this intermediate, proceeding through a cationic σ-complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the Indolin-5-yl thiocyanate product. rasayanjournal.co.in
Table 1: Reagent Systems for Electrophilic Thiocyanation of Indoles and Related Arenes
| Catalyst/Oxidant System | Thiocyanate Source | Solvent | Key Features |
| N-Chlorosuccinimide (NCS) | NH₄SCN or NaSCN | Acetonitrile (B52724) or solvent-free | In situ generation of the electrophile; mild conditions. researchgate.netrsc.org |
| Iodine (I₂) | NH₄SCN | Methanol | Proceeds rapidly at room temperature without strong oxidants. researchgate.net |
| Oxone (KHSO₅) | NH₄SCN | Methanol | Environmentally friendly oxidant; high yields. researchgate.netorgchemres.org |
| Boron Sulfonic Acid / H₂O₂ | KSCN | Aqueous media | Green and efficient protocol with a mild oxidant. researchgate.net |
| (Dichloroiodo)benzene (PhICl₂) | KSCN | Acetonitrile | Generates reactive thiocyanogen chloride in situ. mdpi.com |
Nucleophilic reactions involving this compound typically occur at the carbon atom of the thiocyanate group. The -SCN group can be displaced by various nucleophiles. Although less common as a primary synthetic route to the compound, the thiocyanate group itself is a versatile synthon that can be converted into other functionalities like thiols, sulfides, or thioethers through nucleophilic substitution reactions. researchgate.netresearchgate.net For instance, the reaction with a strong nucleophile can lead to the cleavage of the C-S bond, displacing the cyanide ion, or more commonly, the S-C bond, displacing the thiolate.
Radical Reaction Mechanisms (e.g., NCS• Radical Additions)
Radical pathways provide an alternative mechanism for the thiocyanation of indoles and related heterocycles. These reactions are often initiated by photoredox catalysis or electrochemical methods. acs.orgrsc.org The key step is the generation of the thiocyanate radical (•SCN). acs.org
In a typical photoredox-catalyzed mechanism, a photosensitizer (e.g., Eosin (B541160) Y, porphyrin) absorbs visible light and enters an excited state. rsc.orgtandfonline.com This excited photocatalyst can then oxidize the thiocyanate anion (SCN⁻) via a single-electron transfer (SET) process to form the highly reactive •SCN radical. acs.org
The generated •SCN radical then adds to the electron-rich C3 position of the indole ring (or C5 of the indoline ring if other positions are blocked). acs.orgrsc.org This addition forms a radical intermediate that is delocalized across the ring system. The reaction is completed by an oxidation step, often involving a superoxide (B77818) radical anion (O₂˙⁻) or another oxidant in the system, which abstracts a hydrogen atom to restore aromaticity and yield the final thiocyanated product. acs.orgrsc.org
Control experiments, such as the addition of radical scavengers like TEMPO, have been shown to inhibit these reactions, providing strong evidence for the radical nature of the mechanism. nih.gov While N-chlorosuccinimide (NCS) is primarily known as an electrophilic chlorinating agent, it can also participate in radical processes. organic-chemistry.orgacs.org Under certain conditions, such as UV irradiation or in the presence of radical initiators, NCS can generate a succinimidyl radical, which could then propagate a radical chain reaction involving the thiocyanate species.
Mechanistic Insights into Metal-Catalyzed Transformations (e.g., Copper-Mediated Reactions)
Transition metals, particularly copper, silver, and palladium, are effective catalysts for the C-H thiocyanation of indoles. researchgate.netmanipal.edu These metals can facilitate the reaction through various mechanistic pathways, often enabling milder reaction conditions and improved selectivity.
Copper-catalyzed thiocyanation is a widely studied method. researchgate.netmdpi.com In a typical copper(II)-catalyzed aerobic oxidative reaction, the mechanism is proposed to involve the coordination of the copper catalyst to the thiocyanate source, such as KSCN. researchgate.net This coordination activates the thiocyanate. The indole substrate then coordinates to the copper center, facilitating a C-H activation or an electrophilic attack. The reaction may proceed through a Cu(I)/Cu(II) or a Cu(II)/Cu(III) catalytic cycle. In an aerobic system, molecular oxygen often serves as the terminal oxidant to regenerate the active copper catalyst. rsc.org One proposed mechanism involves the activation of the chalcogenation agent (e.g., N-sulfenylsuccinimide) through coordination of the Cu(II) catalyst with the amide carbonyl group, enhancing its electrophilicity. mdpi.com
Silver(I) salts have also been employed as catalysts. nih.govrsc.org Mechanistic studies, including DFT calculations, suggest that the role of Ag(I) is to act as a soft Lewis acid. rsc.org It interacts with the soft selenium or sulfur atom of a disulfide or diselenide reagent, weakening the S-S or Se-Se bond. This activation facilitates the nucleophilic attack by the electron-rich indole ring in a classic electrophilic aromatic substitution pathway. rsc.orgresearchgate.net A similar activation of a thiocyanate source by Ag(I) is plausible.
Hydrolysis Reaction Mechanisms of Thiocyanate and Thiohydantoin Derivatives
The hydrolysis of aryl thiocyanates is a significant reaction, as it can alter the compound's structure under aqueous conditions. The mechanism for the conversion of organic thiocyanates to thiols, which involves a hydrolysis-like step, has been proposed to proceed through an initial thionation with a reagent like phosphorus pentasulfide (P₂S₅). beilstein-journals.org This would form a dithiocarbamate (B8719985) intermediate. In the presence of acid, this intermediate can decompose to yield the corresponding thiol. beilstein-journals.org
Direct hydrolysis of a related compound, aryl isothiocyanate, in acidic aqueous solutions provides further insight. rsc.org The reaction is initiated by the protonation of the nitrogen atom, followed by the nucleophilic attack of water at the carbon atom of the N=C=S group. This often proceeds through a cyclic transition state involving one or more water molecules. rsc.org The initial product is a thiocarbamic acid, which is generally unstable and rapidly decomposes to the corresponding amine and carbonyl sulfide (B99878) (COS). While this compound is not an isothiocyanate, analogous acid-catalyzed water addition across the C≡N triple bond could be a potential pathway for its hydrolysis, likely leading to a carbamate-like intermediate that would further break down.
Thiohydantoins are heterocyclic compounds that can be derived from amino acids and are structurally related to hydantoins. The hydrolysis of the thiohydantoin ring typically occurs under acidic or basic conditions, leading to the cleavage of one or more of the amide-like bonds within the ring structure.
Mechanisms of Intramolecular Cyclization and Rearrangement Processes
This compound, particularly if it contains other reactive functional groups, can undergo intramolecular cyclization. A well-documented example in related systems is the cyclization of anilines containing an ortho-thiocyanate group. researchgate.net The nucleophilic amino group attacks the electrophilic carbon of the thiocyanate group, leading to the formation of a five- or six-membered ring. This process is a key route to synthesizing fused heterocyclic systems like aminobenzothiazoles. researchgate.net
A similar process can be envisioned for an indoline derivative. For example, if a nucleophilic group is present at the C4 or C6 position of the indoline ring, an intramolecular attack on the C5-thiocyanate group could lead to the formation of a new fused ring system.
Rearrangement processes are also known for certain types of organic thiocyanates. For instance, allyl thiocyanates are known to readily undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form the more thermodynamically stable isothiocyanates. researchgate.net While the aromatic thiocyanate of this compound is generally stable against such rearrangements, the introduction of appropriate side chains could enable similar intramolecular processes. For example, a reaction involving the cyclization of 2-alkenylanilines with KSeCN is proposed to proceed through an electrophilic addition followed by an intramolecular cyclization to form selenocyanated indoles, highlighting a relevant pathway for related sulfur compounds. researchgate.net Similarly, a metal-free approach using an oxidant and KSCN can promote the cyclization of unsaturated C-C bonds in ynamides to construct 2-thiocyanate indolines. rsc.org
Advanced Synthetic Applications of Indolin 5 Yl Thiocyanate As Versatile Building Blocks
Precursors for Sulfur-Containing Heterocyclesmdpi.comsioc-journal.cn
The thiocyanate (B1210189) group within the indoline (B122111) framework serves as a key functional handle for the construction of more complex sulfur-containing heterocycles. mdpi.com The reactivity of this group allows for its transformation into various other sulfur-containing moieties, which can then undergo further reactions to form a variety of ring systems. mdpi.com The synthesis of these heterocycles is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science. sioc-journal.cn
Thiazole (B1198619) Scaffolds
The synthesis of thiazole derivatives from indolin-5-yl thiocyanate represents a significant application of this building block. Thiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. nih.gov The reaction of an indoline-5-yl thioamide (derived from the corresponding thiocyanate) with an α-haloketone is a common method for the construction of the thiazole ring. This approach has been utilized to synthesize a series of novel 2-(indol-5-yl)thiazole derivatives. nih.gov
A notable study described the synthesis of 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, which exhibited potent inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov The structure-activity relationship studies indicated that the presence of specific substituents on both the indole (B1671886) and thiazole rings was crucial for the observed biological activity. nih.gov
| Reactant 1 | Reactant 2 | Product | Significance |
| Indolin-5-yl thioamide | α-Haloketone | 2-(Indolin-5-yl)thiazole derivative | Precursor for pharmacologically active compounds, such as xanthine oxidase inhibitors. nih.gov |
| 2-(3-cyano-2-isopropylindol-5-yl)thioamide | Ethyl 2-chloro-3-oxobutanoate | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Potent xanthine oxidase inhibitor. nih.gov |
Thiohydantoin Derivatives
Thiohydantoins are another important class of sulfur-containing heterocycles that can be accessed from this compound. These compounds are recognized for their diverse pharmacological properties. bibliotekanauki.pl A common synthetic route involves the reaction of an α-amino acid with a thiocyanate derivative. jchemrev.com While direct synthesis from this compound and an amino acid is plausible, a more frequently employed method involves the reaction of an isothiocyanate, which can be prepared from the corresponding thiocyanate.
For instance, the reaction of an indoline-derived α-amino ester with an isothiocyanate would lead to the formation of a thiourea (B124793) intermediate, which can then be cyclized to the corresponding thiohydantoin. This strategy allows for the introduction of various substituents on the thiohydantoin ring, enabling the exploration of structure-activity relationships for different biological targets. bibliotekanauki.pl
| Reactant 1 | Reactant 2 | Intermediate | Product |
| Indoline-derived α-amino ester | Isothiocyanate | Thiourea derivative | Substituted Thiohydantoin |
| Methyl 2-amino-3-(indolin-5-yl)propanoate | Phenyl isothiocyanate | Methyl 2-(3-phenylthioureido)-3-(indolin-5-yl)propanoate | 5-(Indolin-5-ylmethyl)-3-phenyl-2-thioxoimidazolidin-4-one |
Tetrazole Systems
This compound can be effectively converted into 5-(indolin-5-yl)thiotetrazole through a [3+2] cycloaddition reaction with an azide (B81097) source. mdpi.com This transformation is a powerful tool for introducing a tetrazole moiety, which is considered a bioisostere for carboxylic acids and cis-amide bonds, into the indoline scaffold. acs.orgnih.gov
A well-established method for this conversion involves the use of sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride. organic-chemistry.orgorganic-chemistry.org This "click" reaction is generally high-yielding and proceeds under relatively mild conditions. mdpi.com The resulting tetrazole derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. acs.orgnih.gov
| Reactant | Reagents | Product | Reaction Type |
| This compound | Sodium azide, Zinc chloride | 5-(Indolin-5-yl)-1H-tetrazole-5-thiol | [3+2] Cycloaddition |
Oxadiazole Systems
The synthesis of oxadiazole systems from this compound typically proceeds through a multi-step sequence. A common approach involves the conversion of the thiocyanate to a thiourea derivative, which is then used to construct the oxadiazole ring. mdpi.com
For example, an indole-derived oxadiazole bearing a thiourea derivative can be synthesized by reacting an oxadiazole-based indole with an isothiocyanate. mdpi.com This intermediate can then undergo further reactions to yield more complex heterocyclic systems. Another strategy involves the reaction of an N-hydroxyamidine with a carboxylic acid ester in a superbasic medium to form the 1,2,4-oxadiazole (B8745197) ring. mdpi.com While not a direct conversion of the thiocyanate, the indole moiety is a key component.
| Intermediate | Reactant | Product |
| Indole-derived oxadiazole-bearing amine | Isothiocyanate | Indole-derived oxadiazole-bearing thiourea |
| 3,4-Dichlorobenzamidoxime | Methyl 1H-indole-5-carboxylate | 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole mdpi.com |
Thiadiazole Rings
This compound serves as a precursor for the synthesis of various thiadiazole isomers, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. wikipedia.org The specific isomer formed depends on the reaction conditions and the other reactants employed.
One common method for the synthesis of 1,3,4-thiadiazoles involves the reaction of acyl isothiocyanates with hydrazides. orientjchem.org An indolin-5-yl derived acyl isothiocyanate could react with a suitable hydrazide to form a thiosemicarbazide (B42300) intermediate, which would then cyclize to the corresponding 1,3,4-thiadiazole. Another approach involves the reaction of an iminophosphorane with an isothiocyanate. sci-hub.se
| Reactant 1 | Reactant 2 | Product Isomer |
| Indolin-5-yl-acyl isothiocyanate | Hydrazide | 1,3,4-Thiadiazole |
| Iminophosphorane derived from indoline | Phenyl isothiocyanate | 1,3,4-Thiadiazole derivative sci-hub.se |
Triazole Derivatives
The construction of triazole rings from this compound often involves its conversion to a more reactive intermediate. For instance, the thiocyanate can be transformed into a thiosemicarbazide, which can then undergo cyclization to form a triazolethione. nih.gov
A study detailed the synthesis of 1,2,4-triazole (B32235) derivatives linked to an indolin-2-one scaffold. researchgate.net While not directly starting from this compound, the methodology highlights the importance of the indole nucleus in constructing these heterocyclic systems. A general approach to 1,5-disubstituted-1,2,4-triazoles involves the reaction of oxamide-derived amidine reagents with hydrazine (B178648) salts under mild conditions. organic-chemistry.org
| Intermediate | Reactant | Product |
| Indolin-5-yl thiosemicarbazide | Base | 4-(Indolin-5-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole |
| Oxamide-derived amidine | Hydrazine hydrochloride salt | 1,5-Disubstituted-1,2,4-triazole organic-chemistry.org |
Synthesis of Diverse Organosulfur Compounds
This compound serves as a versatile and valuable building block in organic synthesis, primarily due to the reactivity of the thiocyanate (-SCN) group. This functional group can be readily transformed into a wide array of other sulfur-containing moieties, making it a key intermediate for the synthesis of diverse organosulfur compounds. mdpi.comacs.org The electron-rich nature of the indoline scaffold, coupled with the unique reactivity of the thiocyanate group, allows for a range of synthetic manipulations. These transformations provide access to valuable molecular architectures for various applications in medicinal chemistry and materials science. jchemlett.comnih.gov The conversion of the thiocyanate group can proceed through several mechanisms, including nucleophilic substitution, oxidation, and transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net
Alkynyl Sulfides
The synthesis of alkynyl sulfides from aryl thiocyanates is a significant transformation in organic chemistry, yielding structures that are prevalent in bioactive molecules and functional materials. researchgate.netrsc.org A common strategy involves the reaction of an aryl thiocyanate with a terminal alkyne, often facilitated by a copper catalyst. mdpi.comacs.org In these reactions, the thiocyanate group acts as an electrophilic sulfur source, which couples with a nucleophilic acetylide species generated in situ from the terminal alkyne and a base. researchgate.netresearchgate.net
For instance, a highly efficient protocol for the copper-catalyzed thio-alkynylation of thiocyanates with terminal alkynes has been developed, proceeding under mild, open-air conditions. acs.org A study on enaminone-based thiocyanates demonstrated that using a copper(I) iodide (CuI) catalyst with a cesium carbonate (Cs₂CO₃) base in acetonitrile (B52724) (CH₃CN) effectively yields alkynyl sulfides. acs.org While this specific study did not use this compound, the general applicability to aryl thiocyanates suggests its potential as a suitable substrate. A similar CuI-catalyzed thio-alkynylation reaction involving phenylacetylene (B144264) and Cs₂CO₃ in acetonitrile at room temperature successfully produced an alkynyl sulfide (B99878) with a 90% yield from a different thiocyanate-containing framework. mdpi.com
Transition-metal-free approaches have also been reported. The reaction of aryl thiocyanates with terminal arylalkynes in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a suitable solvent such as tetrahydrofuran (B95107) (THF) can provide aryl alkynyl sulfides in good yields. researchgate.netresearchgate.net The choice of solvent and base can significantly influence the reaction outcome. researchgate.net
Table 1: Representative Synthesis of Alkynyl Sulfides from Aryl Thiocyanates
| Aryl Thiocyanate Substrate | Alkyne | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiocyanated Enaminone | Phenylacetylene | CuI / Cs₂CO₃ | CH₃CN | Room Temp, 1h | 87 | acs.org |
| Spiro-fused Cyclohexadienone Thiocyanate | Phenylacetylene | CuI / Cs₂CO₃ | CH₃CN | Room Temp | 90 | mdpi.com |
| General Aryl Thiocyanate | Terminal Arylalkyne | t-BuOK | THF | -78°C to RT | 34-96 | researchgate.netresearchgate.net |
Disulfides
The disulfide bond is a crucial functional group in chemistry and biology. Aryl thiocyanates can be converted into symmetrical disulfides through various reductive or basic conditions. organic-chemistry.orgresearchgate.net One efficient, metal-free method involves the use of sodium in silica (B1680970) gel at room temperature, which avoids the use of malodorous thiols. organic-chemistry.org Another approach involves treating the thiocyanate with an aqueous solution of potassium hydroxide. mdpi.com In some cases, disulfide formation can occur as a side reaction or an intermediate step in the synthesis of other sulfur compounds. For example, in a two-step synthesis of benzothiophenes, a disulfide intermediate was obtained by treating a thiocyanate with DMF and Rongalite. mdpi.com
Table 2: Synthesis of Disulfides from Thiocyanates
| Starting Material | Reagents | Solvent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Organic Thiocyanates | Na / Silica Gel | Not specified | Room Temp | Symmetrical Disulfides | Not specified | organic-chemistry.org |
| Selenocyanate Derivative | KOH | Ethanol (B145695) | Not specified | Diselenide | Not specified | mdpi.com |
| Enamide Thiocyanate | DMF, Rongalite | Not specified | Not specified | Disulfide Intermediate | Not specified | mdpi.com |
Thiocarbamates
Thiocarbamates are another class of compounds accessible from aryl thiocyanates. wikipedia.orgnih.gov The Riemschneider thiocarbamate synthesis is a classic method that converts aryl thiocyanates to thiocarbamates by treatment with a concentrated acid, such as sulfuric acid (H₂SO₄), followed by hydrolysis with ice water. mdpi.comwikipedia.org This reaction has been shown to be effective for various thiocyanate derivatives, affording the corresponding thiocarbamate in high yield. mdpi.com For example, a C5-quinoline-substituted thiocyanate was converted to the corresponding thiocarbamate in 82% yield upon treatment with concentrated H₂SO₄. mdpi.com Although this method is robust, it is not always suitable for substrates sensitive to strong acids. wikipedia.org More modern, metal- and solvent-free methods have also been developed, using reagents like 4-dodecylbenzenesulfonic acid (DBSA) to promote the reaction between thiocyanate salts and alcohols or phenols. nih.gov
Table 3: Synthesis of Thiocarbamates from Thiocyanates
| Starting Material | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| C5-Quinoline-substituted Thiocyanate | conc. H₂SO₄, then H₂O | Not specified | 82 | mdpi.com |
| Alkyl/Aryl Thiocyanates | H₂SO₄, then H₂O | Acidic | Good | wikipedia.org |
| Thiocyanate Salts + Alcohols/Phenols | 4-Dodecylbenzenesulfonic acid (DBSA) | Solvent-free | Good to Excellent | nih.gov |
Trifluoromethyl Thioethers (SCF₃ Derivatives)
The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its ability to enhance properties like metabolic stability and bioavailability. researchgate.netrsc.org Indoline-containing thiocyanates can be effectively converted into trifluoromethyl thioethers. A key study demonstrated this transformation on an N-substituted indoline thiocyanate. mdpi.com The reaction was achieved by treating the indoline thiocyanate with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and cesium carbonate (Cs₂CO₃) in acetonitrile at room temperature, affording the desired trifluoromethylthiolate product in a 77% yield. mdpi.com This method highlights a direct and efficient pathway to introduce the valuable SCF₃ moiety onto an indoline scaffold. Similar transformations on other aryl thiocyanates using TMSCF₃ with a fluoride (B91410) source like CsF have also been reported to proceed with high efficiency. mdpi.com
Table 4: Synthesis of Trifluoromethyl Thioethers from Indoline Thiocyanate
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indoline-containing Thiocyanate | TMSCF₃, Cs₂CO₃ | Acetonitrile | Room Temp | Trifluoromethylthiolate Derivative | 77 | mdpi.com |
Sulfinyl Cyanides
Oxidation of the sulfur atom in the thiocyanate group provides access to sulfinyl cyanides (R-S(O)CN). This transformation can be achieved using common oxidizing agents. A study on the synthetic utility of a C5-quinoline-substituted thiocyanate demonstrated that it could be readily oxidized to the corresponding sulfinyl cyanide in 86% yield using meta-chloroperoxybenzoic acid (mCPBA). mdpi.com A patent for the synthesis of organic sulfonyl cyanides (R-SO₂CN) describes a similar oxidation process using a stoichiometric excess of an organic peracid, such as mCPBA, under anhydrous conditions. google.com While this patent focuses on the sulfonyl state, the sulfinyl state is a direct intermediate. The process is generally applicable to both aliphatic and aromatic thiocyanates, suggesting that this compound would be a viable substrate for this oxidation. google.com
Table 5: Synthesis of Sulfinyl Cyanides via Oxidation of Thiocyanates
| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| C5-Quinoline-substituted Thiocyanate | mCPBA | Not specified | Sulfinyl Cyanide Derivative | 86 | mdpi.com |
| Aromatic Thiocyanates | Organic Peracid (e.g., mCPBA) | Inert Solvent (e.g., Hexane) | Sulfonyl Cyanide (via Sulfinyl) | Good | google.com |
Phosphate (B84403) Analogs
The thiocyanate group can also be transformed into phosphonothioate functionalities, which are of interest as phosphate mimics in bioorganic chemistry. beilstein-journals.orgnih.govumich.edu A significant study demonstrated the conversion of an indoline-containing thiocyanate into a phosphonothioate analog. mdpi.com The reaction was performed by treating the indoline thiocyanate with diphenylphosphine (B32561) oxide (Ph₂P(O)H) in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene (B28343) at room temperature. This transformation yielded the corresponding phosphonothioate in 43% yield. mdpi.com Another study reported the preparation of a different phosphate analog from a thiocyanate derivative by reacting it with diethyl phosphonate (B1237965) in the presence of DBU, achieving a 63% yield. mdpi.com These examples showcase a direct method for linking the indoline core to a phosphorus-containing group via a sulfur bridge.
Table 6: Synthesis of Phosphate Analogs from Thiocyanates
| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Indoline-containing Thiocyanate | Ph₂P(O)H, DBU (5 mol%) | Toluene | Room Temp | Phosphonothioate Derivative | 43 | mdpi.com |
| Thiocyano-difluoroalkyl derivative | Diethyl phosphonate, DBU | Not specified | Not specified | Phosphate Analog | 63 | mdpi.com |
Integration into Complex Molecular Architectures
The strategic incorporation of this compound into more complex molecules is a testament to its synthetic utility. The thiocyanate moiety serves as a linchpin for a variety of cyclization and conjugation reactions, enabling the synthesis of architecturally novel and potentially bioactive compounds.
Spiro-Fused Systems
The construction of spiro-fused systems, where two rings share a single atom, represents a significant challenge in organic synthesis. This compound and its derivatives have proven to be effective precursors for the synthesis of such complex structures. A notable example involves the domino process of thiocyanation, ipso-cyclization, and dearomatization of N-(p-methoxyaryl)propiolamides. While this specific example does not start with pre-formed this compound, the in-situ generated aryl thiocyanate functionality is key to the spirocyclization. This transformation, using a thiocyanating agent and an oxidant, leads to the formation of thiocyanated spiro-fused cyclohexadienones in good yields. nih.gov
This type of reaction underscores the potential of the thiocyanate group to trigger intramolecular cyclizations, leading to the assembly of complex three-dimensional structures. The resulting spiro compounds, featuring both the indoline framework and a thiocyanate-bearing cyclohexadienone ring, are of interest for further synthetic manipulations and for exploring their biological activities.
A general representation of this transformation is the synthesis of thiocyanated spiro-fused 2,5-cyclohexadienones from N-(p-methoxyaryl)propiolamides, which involves an initial thiocyanation followed by an intramolecular ipso-cyclization.
Multi-Heterocyclic Conjugates
The thiocyanate group of this compound is not merely a handle for simple functional group transformations but can also be elaborated into another heterocyclic ring, thus forming a multi-heterocyclic conjugate. These conjugates, where two or more heterocyclic systems are linked, are of significant interest in medicinal chemistry due to their potential for enhanced biological activity through interactions with multiple biological targets.
A prime example of this application is the conversion of a thiocyanate group into a tetrazole ring. Research has shown that an indoline-containing thiocyanate can be transformed into a thiotetrazole. nih.gov This conversion is typically achieved by reacting the thiocyanate with an azide source, such as sodium azide, often in the presence of a Lewis acid like zinc chloride. This [3+2] cycloaddition reaction between the nitrile of the thiocyanate and the azide anion effectively constructs the five-membered tetrazole ring directly attached to the sulfur atom, which in turn is linked to the indoline core.
This synthetic strategy provides a direct route to link the indoline scaffold to a tetrazole moiety, creating a novel multi-heterocyclic system. The resulting indolin-5-yl-thiotetrazole represents a class of compounds with potential applications in various fields of chemical biology and drug discovery. The versatility of this approach allows for the generation of a library of such conjugates by varying the substituents on the indoline ring.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Indolin-5-yl thiocyanate with high purity?
- Methodological Answer : Synthesis should follow protocols optimized for thiocyanate derivatives. Key steps include:
- Reagent selection : Use indoline derivatives and thiocyanate sources (e.g., NH₄SCN) under controlled pH to avoid side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm purity via HPLC (≥95%) and structural identity using -NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (C≡N stretch ~2100 cm⁻¹, S-C≡N stretch ~750 cm⁻¹) .
- Validation : Include spiking experiments with known standards and recovery tests (e.g., 90–105% recovery) to validate analytical methods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies bonding modes (M-NCS vs. M-SCN) by comparing C-N and C-S stretching frequencies to reference compounds. For example, M-SCN bonding shows C-S stretches at ~700–750 cm⁻¹ .
- NMR : -NMR detects thiocyanate carbons (δ 110–120 ppm), while -NMR resolves indoline ring protons.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₇N₂S).
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardized protocols : Pre-treat cells or enzymes under consistent conditions (e.g., 37°C, 5% CO₂ for cell cultures).
- Controls : Include positive (e.g., ascorbic acid for antioxidant assays) and negative (solvent-only) controls.
- Dosage validation : Perform dose-response curves (e.g., 1–100 µM) and calculate IC₅₀ values using nonlinear regression .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Kinetic studies : Use stopped-flow techniques to monitor degradation rates in real-time at pH 2–12. Global data analysis (e.g., ReactLab Equilibria) quantifies equilibrium constants and molar absorbances of degradation products .
- Environmental simulation : Replicate oxidative conditions (e.g., H₂O₂ exposure) and analyze degradation pathways via LC-MS to identify intermediates (e.g., sulfonic acid derivatives).
- Statistical validation : Apply ANOVA to compare stability across pH groups, with post-hoc tests (e.g., SNK test) to resolve contradictions .
Q. What computational strategies elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states and activation energies for thiocyanate substitution reactions. Basis sets like 6-31G(d,p) and solvent models (e.g., PCM for ethanol) improve accuracy.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., binding to cytochrome P450 enzymes) using force fields like CHARMM36 .
- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies and apply random-effects models to account for variability.
- Experimental replication : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) to confirm activity.
- Contextual factors : Control for cell line specificity (e.g., HEK293 vs. HepG2) and thiocyanate stability in culture media .
Data Analysis & Validation
Q. What statistical approaches are recommended for comparing thiocyanate concentrations across experimental groups?
- Methodological Answer :
- ANOVA : Use one-way ANOVA for ≥3 groups, followed by Tukey’s HSD for pairwise comparisons.
- Threshold effects : Identify nonlinear dose-response relationships using segmented regression analysis .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .
Q. How can the kinetic instability of this compound complexes be accounted for in equilibrium studies?
- Methodological Answer :
- Rapid mixing techniques : Use stopped-flow systems to capture initial absorbance spectra before degradation.
- Global fitting : Analyze time-resolved data with software like ReactLab to deconvolute overlapping absorption bands of complexes (e.g., Fe(SCN)²⁺ vs. Fe(SCN)₂⁺) .
Ethical & Reproducibility Considerations
Q. What are the best practices for reporting experimental protocols to ensure reproducibility?
- Methodological Answer :
- Detailed documentation : Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), instrument models (e.g., Agilent 1260 HPLC), and software versions.
- Supplementary data : Deposit raw spectra, kinetic traces, and statistical outputs in open-access repositories (e.g., Zenodo) .
- Ethical compliance : Disclose funding sources and conflicts of interest per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
